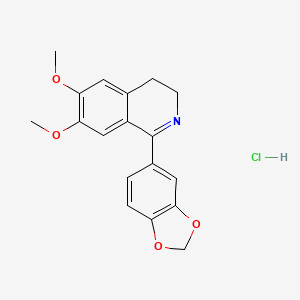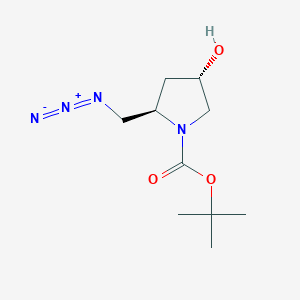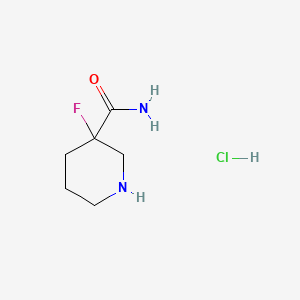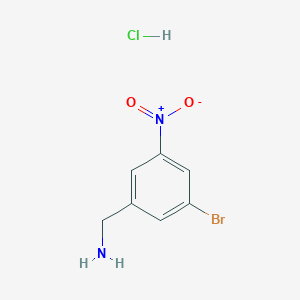
3-Amino-2,2-difluoropropane-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-difluoropropane-1-thiol hydrochloride is a chemical compound with the molecular formula C3H7F2NS·HCl It is characterized by the presence of an amino group, two fluorine atoms, and a thiol group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoropropane-1-thiol hydrochloride typically involves the introduction of fluorine atoms into a propane backbone, followed by the addition of an amino group and a thiol group. One common method involves the reaction of 3-chloro-2,2-difluoropropane with ammonia to introduce the amino group, followed by the reaction with hydrogen sulfide to introduce the thiol group. The final product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoropropane-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3-Amino-2,2-difluoropropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoropropane-1-thiol hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. The fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect cellular processes and biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-propanethiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
- 8-Amino-1-octanethiol hydrochloride
Uniqueness
3-Amino-2,2-difluoropropane-1-thiol hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H8ClF2NS |
|---|---|
Molecular Weight |
163.62 g/mol |
IUPAC Name |
3-amino-2,2-difluoropropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C3H7F2NS.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H |
InChI Key |
ZGWZNFHFNRNTEI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)


amino}methyl)-6-methylphenol](/img/structure/B13459352.png)


![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
